molecular formula C24H24N2O6 B3640774 N,N'-1,2-phenylenebis(2,4-dimethoxybenzamide)

N,N'-1,2-phenylenebis(2,4-dimethoxybenzamide)

Cat. No.: B3640774
M. Wt: 436.5 g/mol
InChI Key: WOGZEMPPPNBGEL-UHFFFAOYSA-N
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Description

N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide): is an organic compound characterized by the presence of two benzamide groups attached to a 1,2-phenylenediamine core

Properties

IUPAC Name

N-[2-[(2,4-dimethoxybenzoyl)amino]phenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-29-15-9-11-17(21(13-15)31-3)23(27)25-19-7-5-6-8-20(19)26-24(28)18-12-10-16(30-2)14-22(18)32-4/h5-14H,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGZEMPPPNBGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide) typically involves the reaction of 1,2-phenylenediamine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: While specific industrial production methods for N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide) can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen atoms.

    Oxidation and Reduction: The aromatic rings and amide groups can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed:

    Nucleophilic Substitution: Products such as azides or substituted amides.

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include amines or alcohols.

    Hydrolysis: Products include amines and carboxylic acids.

Scientific Research Applications

N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide) depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s amide groups can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: N,N’-1,2-phenylenebis(2,4-dimethoxybenzamide) is unique due to the presence of methoxy groups, which can influence its chemical reactivity and physical properties. These groups can enhance solubility in organic solvents and affect the compound’s ability to participate in hydrogen bonding and other interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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